(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been the subject of extensive scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling and proliferation. It has also been found to inhibit the activity of various transcription factors, which are involved in gene expression. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using (5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments include its high potency and specificity. The compound has been found to be highly effective in inhibiting the activity of various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its high cost and limited availability. The synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on (5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One direction is to further investigate the mechanism of action of this compound and identify its targets in various signaling pathways. Another direction is to explore the potential of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in research and drug development.
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its high potency and specificity make it a valuable tool for investigating various signaling pathways and developing new drugs. Further research on this compound could lead to the development of new treatments for cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, 2-furancarboxaldehyde, and piperidine in the presence of a thiazole derivative. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Scientific Research Applications
(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues. In addition, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C19H18FN3O2S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluoroanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H18FN3O2S/c20-13-4-6-14(7-5-13)21-19-22-18(24)16(26-19)12-15-8-9-17(25-15)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11H2,(H,21,22,24)/b16-12- |
InChI Key |
QABGLFIFSBKXBO-VBKFSLOCSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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